3-{[4-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-[[4-(trifluoromethyl)phenyl]methyl]azetidine hydrochloride. Several alternative systematic names are also documented in chemical databases and literature, including 3-(4-(trifluoromethyl)benzyl)azetidine hydrochloride. The compound is registered with the Chemical Abstracts Service (CAS) registry number 1203685-18-0. Interestingly, an alternate CAS number, 937614-88-5, has also been associated with this compound in some databases.
The chemical structure can be represented through several standardized notations which provide precise structural information for chemical database indexing and computational analysis. The International Chemical Identifier (InChI) string for this compound is:
InChI=1S/C11H12F3N.ClH/c12-11(13,14)10-3-1-8(2-4-10)5-9-6-15-7-9/h1-4,9,15H,5-7H2;1H
The corresponding InChIKey, a condensed form of the InChI used for web searches and database lookups, is:
MBDLPYRHZMBWMZ-UHFFFAOYSA-N
The molecular structure can also be expressed in Simplified Molecular Input Line Entry System (SMILES) notation as:
C1C(CN1)CC2=CC=C(C=C2)C(F)(F)F.Cl
Table 1. Identification Parameters of this compound
| Identification Parameter | Value |
|---|---|
| Primary IUPAC Name | 3-[[4-(trifluoromethyl)phenyl]methyl]azetidine hydrochloride |
| Alternative Name | 3-(4-(trifluoromethyl)benzyl)azetidine hydrochloride |
| Primary CAS Number | 1203685-18-0 |
| Alternative CAS Number | 937614-88-5 |
| InChIKey | MBDLPYRHZMBWMZ-UHFFFAOYSA-N |
| SMILES Notation | C1C(CN1)CC2=CC=C(C=C2)C(F)(F)F.Cl |
Molecular Formula and Weight Analysis
The molecular formula of this compound can be represented as C11H13ClF3N or alternatively as C11H12F3N.HCl, emphasizing its composition as the hydrochloride salt of the parent compound. The compound contains 11 carbon atoms, with one forming part of the trifluoromethyl group and four constituting the azetidine ring. The molecular structure also includes 12 hydrogen atoms (with the additional hydrogen atom from the hydrochloride salt), 3 fluorine atoms in the trifluoromethyl group, one nitrogen atom as part of the azetidine ring, and one chlorine atom from the hydrochloride salt.
The molecular weight of the compound has been calculated as 251.67 g/mol or 251.68 g/mol, with the slight discrepancy likely due to rounding differences in various databases. The exact mass of the compound, which is important for mass spectrometric analysis, has been reported as 215.09200 for the free base form (without the hydrochloride).
The chemical composition can be broken down by element to understand the contribution of each element to the overall molecular weight:
Table 2. Elemental Composition of this compound
| Element | Number of Atoms | Atomic Weight (g/mol) | Contribution to Molecular Weight (g/mol) | Percentage by Weight (%) |
|---|---|---|---|---|
| Carbon | 11 | 12.011 | 132.121 | 52.50 |
| Hydrogen | 13 | 1.008 | 13.104 | 5.21 |
| Fluorine | 3 | 18.998 | 56.994 | 22.65 |
| Nitrogen | 1 | 14.007 | 14.007 | 5.57 |
| Chlorine | 1 | 35.453 | 35.453 | 14.09 |
| Total | 29 | - | 251.679 | 100.00 |
Stereochemical Configuration and Conformational Isomerism
The stereochemical properties of this compound are influenced by its molecular structure, particularly the configuration around the azetidine ring and the positioning of the trifluoromethyl-substituted phenyl group. The azetidine ring itself is a saturated heterocyclic structure containing three carbon atoms and one nitrogen atom. This ring system possesses significant ring strain, approximated at 25.4 kcal/mol, which influences its conformational behavior and reactivity patterns.
The carbon at position 3 of the azetidine ring serves as a potential stereogenic center in this compound. However, based on the chemical identifiers provided in the literature, particularly the "UHFFFAOYSA" segment in the InChIKey (which indicates "undefined stereocenters"), it appears that the commercial form of this compound is typically provided as a racemic mixture rather than as a single stereoisomer.
The azetidine ring generally adopts a puckered conformation to minimize ring strain, similar to cyclobutane. This puckering creates two possible conformations: the "envelope" conformation, where one atom is out of the plane formed by the other three, and the "butterfly" conformation, where the ring folds along a diagonal. The presence of the benzyl substituent at position 3 likely influences the preferred conformation of the ring due to steric effects.
Additionally, the compound may exhibit rotational isomerism (conformational isomerism) around the methylene bridge connecting the azetidine ring to the phenyl group. This rotation can result in different spatial arrangements of the molecule, potentially affecting its physical properties and molecular interactions.
The trifluoromethyl group at the para position of the phenyl ring adds another dimension to the conformational landscape of the molecule. This group typically adopts a propeller-like arrangement of the three fluorine atoms, which can influence the electron distribution across the aromatic system and potentially impact intermolecular interactions.
Comparative Structural Analysis with Related Azetidine Derivatives
Several structurally related azetidine derivatives have been documented in chemical databases, providing an opportunity for comparative structural analysis. These comparisons highlight the effects of subtle structural modifications on physical and chemical properties.
The free base form, 3-[[4-(trifluoromethyl)phenyl]methyl]azetidine (without the hydrochloride), has a molecular weight of 215.22 g/mol and represents the parent compound from which the hydrochloride salt is derived. The presence of the hydrochloride group in this compound affects its solubility profile, typically enhancing water solubility compared to the free base.
A closely related structural isomer is 3-{[2-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride, where the trifluoromethyl group is positioned at the ortho position of the phenyl ring rather than the para position. This positional change of the trifluoromethyl group likely alters the electron distribution and steric profile of the molecule, potentially affecting its chemical reactivity and binding properties.
Another interesting variant is 3-{[4-Methyl-3-(trifluoromethyl)phenyl]methyl}azetidine, which features both a methyl group and a trifluoromethyl group on the phenyl ring. The additional methyl substitution modifies the electronic and steric properties of the aromatic system, potentially influencing the compound's lipophilicity and molecular interactions.
A structural analog without the methylene bridge is 3-(4-(Trifluoromethyl)phenyl)azetidine, where the phenyl ring is directly attached to the azetidine ring without the intervening CH2 group. This direct attachment restricts rotational freedom and alters the spatial relationship between the azetidine ring and the aromatic system.
Table 3. Comparative Analysis of Selected Azetidine Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| 3-{[4-(Trifluoromethyl)phenyl]methyl}azetidine HCl | C11H13ClF3N | 251.68 | Reference compound |
| 3-[[4-(Trifluoromethyl)phenyl]methyl]azetidine | C11H12F3N | 215.22 | Free base form (no HCl) |
| 3-{[2-(Trifluoromethyl)phenyl]methyl}azetidine HCl | C11H13ClF3N | 251.67 | Trifluoromethyl at ortho position |
| 3-(4-(Trifluoromethyl)phenyl)azetidine | C10H10F3N | 201.19 | No methylene bridge |
| 3-{[4-Methyl-3-(trifluoromethyl)phenyl]methyl}azetidine | C12H14F3N | 229.24 | Additional methyl group |
| 3-(4-(Trifluoromethyl)phenoxy)azetidine HCl | C10H11ClF3NO | 253.65 | Oxygen linker instead of methylene |
| 3-Benzyl-azetidine HCl | C10H14ClN | 183.68 | No trifluoromethyl group |
| 3-(Trifluoromethyl)Azetidine HCl | C4H7ClF3N | 159.55 | Trifluoromethyl directly on azetidine |
The comparison with 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride is particularly interesting as it features an oxygen atom instead of a methylene group connecting the azetidine ring to the phenyl ring. This modification introduces a different electronic distribution and bond angles, potentially affecting hydrogen bonding capabilities and overall molecular geometry.
The simplest structural analog in this series is 3-Benzyl-azetidine hydrochloride, which lacks the trifluoromethyl substituent on the phenyl ring. This compound serves as a useful reference point to understand the specific effects of the trifluoromethyl group on physical and chemical properties.
Finally, 3-(Trifluoromethyl)Azetidine hydrochloride represents a minimalist structural variant where the trifluoromethyl group is directly attached to the azetidine ring without an intervening phenyl ring. This compound highlights the fundamental properties of the azetidine ring combined with the electronic effects of the trifluoromethyl group.
These structural comparisons reveal how systematic modifications to the core structure of this compound can lead to a diverse array of related compounds with potentially different physical, chemical, and biological properties. The position and nature of substituents, the presence or absence of connecting groups between key structural elements, and the salt form all contribute to the overall property profile of these azetidine derivatives.
Properties
IUPAC Name |
3-[[4-(trifluoromethyl)phenyl]methyl]azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N.ClH/c12-11(13,14)10-3-1-8(2-4-10)5-9-6-15-7-9;/h1-4,9,15H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDLPYRHZMBWMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC=C(C=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzyl Halide Precursor
The 4-(trifluoromethyl)benzyl chloride or bromide can be synthesized via halogenation of 4-(trifluoromethyl)toluene derivatives. Alternatively, nitration and reduction steps on trifluoromethyl-substituted toluenes can provide amine intermediates, which can be further functionalized to benzyl halides (see Section 5 for related aromatic amine synthesis).
Nucleophilic Substitution with Azetidine
Azetidine, a four-membered nitrogen-containing heterocycle, reacts with the benzyl halide under basic conditions to form the desired substituted azetidine. The reaction conditions generally include:
- Use of a base to deprotonate azetidine and facilitate nucleophilic attack.
- Solvent systems such as tetrahydrofuran or dichloromethane.
- Controlled temperature to optimize yield and minimize side reactions.
After the reaction, the product is purified and converted into the hydrochloride salt by treatment with hydrochloric acid.
Alternative Synthetic Routes
According to patent US8207355B2, azetidine derivatives with trifluoromethyl substituents can also be prepared via ring closure reactions involving amino derivatives and epichlorohydrin or epibromohydrin in inert solvents, followed by purification steps including crystallization of the hydrobromide or hydrochloride salts.
Protection and Deprotection Strategies
In some syntheses, azetidine is first protected (e.g., Boc-protection) to prevent side reactions during coupling with the trifluoromethyl-substituted aromatic moiety. After coupling, deprotection with trifluoroacetic acid yields the free azetidine, which is then converted to the hydrochloride salt.
Representative Example Procedure
A detailed synthetic example adapted from related azetidine preparations is as follows:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 4-(Trifluoromethyl)benzyl chloride + azetidine + base (e.g., triethylamine) in dichloromethane, 0–25 °C, several hours | Nucleophilic substitution to form 3-{[4-(trifluoromethyl)phenyl]methyl}azetidine |
| 2 | Addition of HCl gas or hydrochloric acid in ether | Formation of hydrochloride salt |
| 3 | Purification by crystallization or column chromatography | Isolation of pure 3-{[4-(trifluoromethyl)phenyl]methyl}azetidine hydrochloride |
This approach yields the target compound with high purity suitable for pharmaceutical applications.
Analytical and Purification Techniques
- Crystallization : The hydrochloride salt is often crystallized from solvents such as diisopropyl ether or ethyl acetate.
- Chromatography : Preparative silica gel chromatography or preparative thin-layer chromatography (TLC) can be employed to separate diastereomers or impurities.
- Characterization : Confirmation by NMR, chiral HPLC for enantiomeric excess, and melting point determination is standard.
Related Aromatic Amine Preparation (Precursor Synthesis)
The preparation of 4-methyl-3-(trifluoromethyl)phenylamine, a related aromatic amine precursor, involves:
- Nitration of 2-trifluoromethyl toluene to produce 4-nitro-2-trifluoromethyl toluene.
- Catalytic hydrogenation using palladium on carbon in methanol to reduce the nitro group to an amine.
- Salt formation and recrystallization to obtain high purity amine (HPLC purity >98%, yield ~58%).
This amine can be further functionalized to benzyl halide intermediates for azetidine coupling.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | 4-(Trifluoromethyl)benzyl chloride, azetidine (or protected azetidine) |
| Solvents | Dichloromethane, tetrahydrofuran, diisopropyl ether |
| Bases | Triethylamine, sodium hydrogen carbonate |
| Temperature | 0–25 °C for substitution; room temperature for salt formation |
| Purification | Crystallization, chromatography |
| Yield | Typically moderate to high, depending on conditions |
| Salt form | Hydrochloride salt for stability and handling |
Research Findings and Optimization Notes
- The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, important for medicinal chemistry applications.
- Diastereomeric purity can be controlled via chiral catalysts and preparative chromatography.
- Protection of azetidine nitrogen improves reaction selectivity and yield, with subsequent deprotection steps being mild and efficient.
- The use of inert solvents and mild bases minimizes side reactions and degradation of the azetidine ring.
- Industrial synthesis benefits from simplified nitration and reduction steps for precursor preparation, as well as scalable purification methods.
This detailed synthesis overview consolidates diverse sources, including patents and peer-reviewed research, to provide a comprehensive understanding of the preparation methods for this compound, emphasizing practical reaction conditions, purification strategies, and precursor synthesis routes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the phenyl ring or the azetidine ring, resulting in the formation of reduced products.
Substitution: The trifluoromethyl group on the phenyl ring can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidized derivatives of the azetidine ring.
Reduction: Reduced forms of the phenyl ring or azetidine ring.
Substitution: Products with different functional groups replacing the trifluoromethyl group.
Scientific Research Applications
Medicinal Chemistry
The compound serves as a building block for synthesizing pharmaceuticals targeting neurological disorders and certain cancers. Its fluorinated nature may improve interactions with biological targets due to unique electronic properties.
- Neuropharmacology : 3-{[4-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride has been identified as a potential antagonist for the CGRP receptor, which is implicated in migraine pathophysiology. This suggests its utility in developing migraine treatments.
- Anticancer Activity : Preliminary studies indicate cytotoxic effects against various cancer cell lines. For example, it has been shown to induce apoptosis in MCF-7 (breast cancer) and U-937 (monocytic leukemia) cell lines, with IC50 values of 15.63 µM and 12.5 µM, respectively.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 | 15.63 | Induction of apoptosis via caspase activation |
| U-937 | 12.5 | Modulation of cell cycle progression |
Organic Synthesis
The compound is utilized as an intermediate in organic synthesis processes. Its structure allows it to participate in various chemical reactions, including electrophilic substitutions and nucleophilic attacks, making it a versatile reagent in laboratory settings.
Analytical Chemistry
Due to its stability and purity, this compound can serve as a standard or reagent in chromatographic techniques and mass spectrometry, facilitating the identification and quantification of other compounds.
Biopharmaceutical Production
In biopharmaceutical contexts, this compound can be involved in synthesizing complex molecules like peptides and small proteins essential for new drug development.
Advanced Battery Science
Research into advanced materials for batteries has identified potential applications for this compound in developing new electrolytes or battery materials due to its unique chemical properties.
Pilot Study on Anticancer Properties
A study focused on the cytotoxic effects of similar azetidine derivatives demonstrated that structural modifications can significantly influence biological activity. The findings suggest that compounds with trifluoromethyl groups may enhance anticancer efficacy.
Neuropharmacological Investigations
Research involving related compounds has indicated that they may reduce seizure frequency in patients with refractory partial seizures, highlighting the therapeutic potential of trifluoromethylated azetidines in treating neurological disorders.
Mechanism of Action
The mechanism of action of 3-{[4-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, leading to more effective interactions with its targets. The azetidine ring may also play a role in modulating the compound’s activity by influencing its conformation and reactivity.
Comparison with Similar Compounds
Key Observations :
- Linkage Type: The methylene (-CH₂-) bridge in the target compound (vs.
- Substituent Position: Para-substituted -CF₃ (target compound) maximizes steric and electronic effects compared to meta-substituted analogs (e.g., 3-[3-(Trifluoromethyl)phenoxy]azetidine) .
- Electron-Withdrawing Groups : -CF₃ (stronger electron-withdrawing) vs. -OCF₃ or -Cl alters electrophilicity and binding affinity to targets like GPCRs .
Physicochemical Properties
- Lipophilicity : The -CF₃ group increases logP compared to -Cl or -F analogs, favoring membrane permeability .
- Stability : The hydrochloride salt form enhances aqueous solubility and crystallinity, critical for formulation .
- Stereoelectronic Effects: Trifluoromethyl groups induce strong dipole moments, influencing receptor-ligand interactions compared to non-fluorinated analogs .
Biological Activity
3-{[4-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride is a compound of significant interest in biochemical research due to its unique structural characteristics and biological activity. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by the molecular formula C11H12ClF3N and a molecular weight of approximately 251.68 g/mol. Its structure features a trifluoromethyl group attached to a phenyl ring linked to an azetidine ring. The trifluoromethyl group is notable for its electron-withdrawing properties, which enhance the compound's lipophilicity and metabolic stability, making it a valuable subject for various biochemical studies.
Enzyme Interactions
This compound interacts with various enzymes, influencing their activity through inhibition or activation. The presence of the trifluoromethyl group can significantly modulate enzyme binding affinities, impacting metabolic pathways. Studies have shown that the compound can affect the activity of enzymes involved in critical biochemical reactions, leading to alterations in metabolic processes .
Cellular Effects
The compound exhibits diverse effects on cellular functions:
- Cell Signaling : It can modulate signaling pathways, influencing processes such as cell growth, differentiation, and apoptosis.
- Gene Expression : It has been observed to alter the expression of genes involved in metabolism, which can lead to significant changes in cellular function.
- Metabolic Activity : The compound's interactions with cellular machinery can result in modifications to overall metabolic activity within cells.
The biological activity of this compound is mediated through several mechanisms:
- Binding Interactions : The trifluoromethyl group enhances the compound's ability to bind to specific biomolecules, altering their conformation and activity.
- Influence on Transcription Factors : The compound may interact with transcription factors, affecting gene regulation and expression.
- Subcellular Localization : Its localization within cells influences its interactions with various biomolecules, determining its functional outcomes .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Cellular Signaling Pathways : Research has demonstrated that this compound can inhibit certain signaling pathways associated with cancer cell proliferation. For instance, it was shown to downregulate pathways linked to tumor growth in vitro.
- Enzyme Inhibition : A study indicated that the compound acts as a potent inhibitor of specific enzymes involved in drug metabolism, which could have implications for pharmacokinetics and drug interactions.
- Gene Expression Modulation : Experimental data revealed that treatment with this compound resulted in significant changes in gene expression profiles related to metabolic regulation and stress response mechanisms within cells .
Applications in Medicinal Chemistry
The unique properties of this compound make it a promising candidate for drug development:
- Neurological Disorders : Its ability to modulate neurotransmitter receptors suggests potential applications in treating conditions like depression or anxiety.
- Cancer Therapeutics : Due to its effects on cell signaling and gene expression related to tumor growth, it may serve as a lead compound for developing new anticancer agents.
- Pharmaceutical Development : The compound's enhanced bioavailability due to its fluorinated nature could improve the efficacy of drugs targeting various diseases .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-{[4-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and ring-closing strategies. For example:
- Step 1 : React 4-(trifluoromethyl)benzyl chloride with a protected azetidine precursor (e.g., azetidine-3-carboxylate) in the presence of a base like NaH to form the benzyl-azetidine intermediate .
- Step 2 : Deprotect the intermediate under acidic conditions (e.g., HCl in dioxane) to yield the hydrochloride salt.
- Critical Factors : Temperature control (0–5°C during substitution) and solvent choice (DMF or THF) significantly impact yield. Purification via recrystallization or column chromatography is essential to achieve >95% purity .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural and physicochemical properties?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the azetidine ring’s integrity and the trifluoromethyl group’s presence. Key signals: δ ~3.5–4.0 ppm (azetidine protons) and δ ~125–130 ppm (¹³C for CF₃) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₁H₁₂ClF₃N).
- Thermogravimetric Analysis (TGA) : Assesses thermal stability, critical for storage conditions. Melting points (typically 180–200°C) should align with computational predictions (e.g., using Gaussian) .
Q. How do the compound’s physicochemical properties (e.g., solubility, logP) influence its applicability in biological assays?
- Methodological Answer :
- Solubility : The hydrochloride salt enhances aqueous solubility (tested via shake-flask method in PBS at pH 7.4). For cell-based assays, DMSO stock solutions (<0.1% v/v) are preferred to avoid solvent toxicity .
- logP : Calculated logP ~2.1 (using ChemAxon) suggests moderate lipophilicity, suitable for blood-brain barrier penetration studies. Validate experimentally via HPLC retention time correlation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity against neurological targets?
- Methodological Answer :
- Core Modifications : Introduce substituents (e.g., halogens, methoxy groups) on the phenyl ring to assess electronic effects on target binding. Compare with analogs like 3-(2-trifluoromethylphenyl)azetidine hydrochloride .
- Biological Assays : Use radioligand binding assays (e.g., for σ-1 receptors) and functional cAMP assays to quantify potency (IC₅₀) and efficacy (% inhibition). Cross-validate with computational docking (AutoDock Vina) to identify key binding residues .
Q. What experimental strategies resolve contradictions in reported biological activity data across different assay systems?
- Methodological Answer :
- Assay Standardization : Replicate studies under uniform conditions (e.g., cell line: SH-SY5Y vs. PC12; ATP concentration in kinase assays).
- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to off-target effects in vivo but not in vitro .
- Orthogonal Assays : Combine fluorescence polarization (binding affinity) with electrophysiology (functional modulation) for ion channel targets .
Q. What methodologies are effective for studying the compound’s interactions with cytochrome P450 enzymes to predict metabolic stability?
- Methodological Answer :
- In Vitro Metabolism : Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Clₐᵤₜ) .
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to assess IC₅₀ values. Compare with positive controls (ketoconazole for CYP3A4) .
- Computational Prediction : Apply QSAR models (e.g., StarDrop) to prioritize high-risk metabolites for synthesis and testing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
